Reduced Molecular Weight and Steric Footprint Compared to Diethyl 3‑Aminopentanedioate
Dimethyl 3‑aminopentanedioate possesses a molecular weight of 175.18 g·mol⁻¹, which is 28.06 g·mol⁻¹ (13.8%) lower than that of diethyl 3‑aminopentanedioate (203.24 g·mol⁻¹) . This reduced mass correlates with a smaller steric footprint at the ester groups, a factor known to influence substrate accommodation in the active site of lipase B from Candida antarctica (CAL‑B) during enantioselective ammonolysis of 3‑substituted glutarates [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 175.18 Da |
| Comparator Or Baseline | Diethyl 3‑aminopentanedioate: 203.24 Da |
| Quantified Difference | Absolute difference –28.06 Da (–13.8% relative to comparator) |
| Conditions | Calculated values from structural data (ChemSpider and chem960 databases) |
Why This Matters
A lower molecular weight compound can improve atom economy and reduce steric hindrance in enzyme-catalyzed reactions, directly impacting yield and enantioselectivity in syntheses that depend on precise active-site fit.
- [1] López-García M, Alfonso I, Gotor V. Desymmetrization of dimethyl 3-substituted glutarates through enzymatic ammonolysis and aminolysis reactions. Tetrahedron: Asymmetry. 2003;14(5):603-609. Abstract indicates CAL‑B catalyzes desymmetrization of dimethyl 3‑substituted glutarates with high enantioselectivity. https://www.sciencedirect.com/science/article/abs/pii/S0957416602008698 View Source
